molecular formula C11H22ClNO4 B026148 Butyryl-L-carnitine Chloride CAS No. 162067-50-7

Butyryl-L-carnitine Chloride

Cat. No.: B026148
CAS No.: 162067-50-7
M. Wt: 267.75 g/mol
InChI Key: SRYJSBLNSDMCEA-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyryl-L-carnitine chloride is a butyrate ester of L-carnitine. It is a compound that plays a significant role in the metabolism of fatty acids. This compound is known for its potential therapeutic applications, particularly in the treatment of metabolic disorders and inflammatory conditions .

Biochemical Analysis

Biochemical Properties

Butyryl-L-carnitine Chloride interacts with the carnitine transporter OCTN2 and the amino acid transporter ATB0 . It inhibits the uptake of carnitine and glycine transport in HRPE cells . The compound’s interactions with these transporters suggest its potential role in biochemical reactions involving carnitine transport and amino acid transport.

Cellular Effects

This compound has been proposed as a potential prodrug for the treatment of gut inflammation . It supplies both butyrate and carnitine, both of which exert anti-inflammatory effects . This suggests that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an inhibitor of intestinal transporters . It blocks carnitine uptake by the carnitine transporter and glycine transport by the amino acid transporter in HRPE cells . This suggests that it exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathway where an acyl group is transferred from coenzyme A to a molecule of L-carnitine . This process is characteristic of organic acidemias and fatty acid oxidation disorders .

Transport and Distribution

This compound is transported via the carnitine transporter OCTN2 and the amino acid transporter ATB0 . These transporters could serve as a delivery system for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyryl-L-carnitine chloride can be synthesized through the esterification of L-carnitine with butyric acid. The reaction typically involves the use of a catalyst such as hydrochloric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, L-carnitine and butyric acid, are combined in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Butyryl-L-carnitine chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of butyric acid derivatives, while reduction can yield butyryl alcohol derivatives .

Scientific Research Applications

Butyryl-L-carnitine chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its role in cellular metabolism and energy production.

    Medicine: It has potential therapeutic applications in the treatment of metabolic disorders, inflammatory conditions, and cardiovascular diseases.

    Industry: It is used in the production of dietary supplements and pharmaceuticals.

Comparison with Similar Compounds

    Isobutyryl-L-carnitine: Similar in structure but differs in the position of the butyryl group.

    L-glutaryl carnitine chloride: Another acylcarnitine with a different acyl group.

    L-carnitine: The parent compound without the butyryl ester.

Uniqueness: Butyryl-L-carnitine chloride is unique due to its specific esterification with butyric acid, which imparts distinct metabolic and therapeutic properties. Its ability to inhibit specific transporters and modulate fatty acid metabolism sets it apart from other similar compounds .

Biological Activity

Butyryl-L-carnitine chloride (BC) is a derivative of L-carnitine, an essential nutrient that plays a crucial role in fatty acid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and gut health. The following sections will delve into the biological activity of this compound, highlighting its mechanisms of action, transport characteristics, and clinical implications.

This compound is chemically identified as C11_{11}H22_{22}ClNO4_4 with a molecular weight of 267.75 g/mol. It is a butyrate ester of carnitine, which facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation. Its structure includes a butyryl group attached to the carnitine backbone, enhancing its solubility and transport properties.

Transport Mechanisms

This compound is primarily transported via specific transporters in the intestinal epithelium. Research indicates that it interacts with two main transporters:

  • ATB0,+_{0,+} : This transporter is characterized by low affinity but high capacity for BC. It mediates the uptake of BC in conditions where carnitine transport is compromised, such as inflammatory bowel disease (IBD) .
  • OCTN2 : A high-affinity transporter for carnitine, OCTN2 also facilitates BC uptake but at a lower capacity. The inhibition studies show that BC significantly affects carnitine uptake through this pathway .

The interaction with these transporters suggests that BC can serve as a prodrug, supplying both butyrate and carnitine to cells, which may be particularly beneficial in gut inflammation scenarios.

Anti-Inflammatory Effects

Butyryl-L-carnitine has been studied for its potential anti-inflammatory effects, particularly in the context of gastrointestinal health. The compound's ability to deliver butyrate—a short-chain fatty acid known for its anti-inflammatory properties—makes it a candidate for treating conditions like ulcerative colitis .

In vitro studies demonstrated that BC could inhibit glycine transport via ATB0,+_{0,+}, suggesting a competitive inhibition mechanism that may enhance its therapeutic efficacy in inflammatory states .

Metabolic Implications

BC plays a significant role in energy metabolism by facilitating the transport of fatty acids into mitochondria. In animal models deficient in PPARα (a key regulator of fatty acid oxidation), supplementation with L-carnitine (and by extension, its derivatives like BC) has shown metabolic recovery and improved energy utilization .

Case Study: Gut Health

A study examining the effects of butyryl-L-carnitine on gut inflammation indicated that it could ameliorate symptoms associated with IBD by enhancing the availability of butyrate to intestinal cells. This dual action—providing both carnitine and butyrate—supports cellular metabolism and reduces inflammation .

Case Study: Liver Function Improvement

Another clinical investigation assessed the impact of L-carnitine on liver function post-transarterial chemoembolization (TACE). Patients receiving L-carnitine maintained better liver function scores compared to control groups, suggesting potential hepatoprotective effects that may extend to its derivatives like BC .

Comparative Analysis of Related Compounds

CompoundTransporter InteractionBiological ActivityClinical Application
Butyryl-L-carnitineATB0,+_{0,+}, OCTN2Anti-inflammatory, metabolic supportGut health, liver function improvement
L-CarnitineOCTN2Fatty acid metabolismMetabolic disorders
Acetyl-L-carnitineATB0,+_{0,+}NeuroprotectiveNeurological disorders

Properties

IUPAC Name

[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYJSBLNSDMCEA-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648715
Record name (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162067-50-7
Record name (2R)-2-(Butanoyloxy)-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyryl-L-carnitine Chloride
Reactant of Route 2
Reactant of Route 2
Butyryl-L-carnitine Chloride
Reactant of Route 3
Reactant of Route 3
Butyryl-L-carnitine Chloride
Reactant of Route 4
Butyryl-L-carnitine Chloride
Reactant of Route 5
Butyryl-L-carnitine Chloride
Reactant of Route 6
Butyryl-L-carnitine Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.